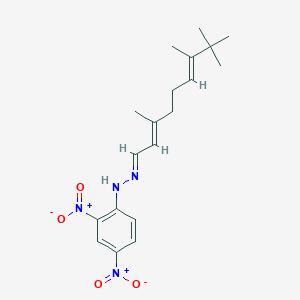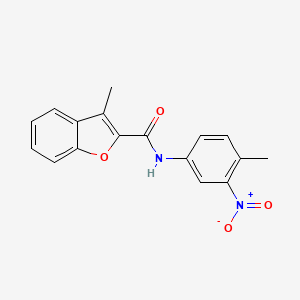
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone, also known as TAN, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in ethanol and acetone. TAN is a derivative of aldehyde, which makes it a useful tool in the study of aldehydes and their reactions.
作用機序
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone reacts with aldehydes through a condensation reaction, forming a hydrazone derivative. The reaction is specific to aldehydes, making 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone a useful tool in the identification and quantification of aldehydes in complex mixtures.
Biochemical and Physiological Effects
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has no known biochemical or physiological effects on living organisms. It is a stable compound that does not react with biological molecules, making it safe to use in scientific research.
実験室実験の利点と制限
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a specific reagent that reacts only with aldehydes, making it a useful tool in the analysis of complex mixtures. However, 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has some limitations. It is not suitable for the analysis of aldehydes that contain functional groups that interfere with the reaction. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone is also sensitive to light and can degrade over time, leading to inaccurate results.
将来の方向性
There are several future directions for the use of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone in scientific research. One area of interest is the study of aldehyde adducts in biological systems. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone can be used to identify and quantify aldehyde adducts, which can provide insight into the mechanisms of aldehyde toxicity. Another area of interest is the development of new 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone derivatives that can react with other functional groups, expanding the range of compounds that can be analyzed using 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone. Finally, the use of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone in the analysis of aldehydes in clinical samples, such as blood and urine, could provide valuable information about the role of aldehydes in disease.
合成法
The synthesis of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone can be achieved through the reaction between 3,7,8,8-tetramethyl-2,6-nonadienal and 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction yields 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone as a yellow crystalline powder, which can be purified through recrystallization.
科学的研究の応用
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has been used in various scientific research applications, including the identification and quantification of aldehydes in environmental and biological samples. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has been used in the analysis of air samples, water samples, and food samples to determine the presence and concentration of aldehydes. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has also been used in the study of aldehyde metabolism and the formation of aldehyde adducts in biological systems.
特性
IUPAC Name |
2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-14(7-6-8-15(2)19(3,4)5)11-12-20-21-17-10-9-16(22(24)25)13-18(17)23(26)27/h8-13,21H,6-7H2,1-5H3/b14-11+,15-8+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAKZLBOPSCUKN-YMKUZOLLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC=C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC/C=C(\C)/C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)


![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5752734.png)


![ethyl 4-{[(2-pyrazinylamino)carbonothioyl]amino}benzoate](/img/structure/B5752747.png)
![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
